molecular formula C12H7ClFNO B14862748 2-Chloro-5-(4-fluorophenyl)nicotinaldehyde

2-Chloro-5-(4-fluorophenyl)nicotinaldehyde

Cat. No.: B14862748
M. Wt: 235.64 g/mol
InChI Key: MSBLKJVIFSOSDR-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7ClFNO It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 2-position and a fluorophenyl group at the 5-position of the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-fluorophenyl)nicotinaldehyde typically involves the reaction of 2-chloronicotinaldehyde with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-fluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2-Chloro-5-(4-fluorophenyl)nicotinic acid.

    Reduction: 2-Chloro-5-(4-fluorophenyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

  • 2-Chloro-5-(4-chlorophenyl)nicotinaldehyde
  • 2-Chloro-5-(4-methylphenyl)nicotinaldehyde
  • 2-Chloro-5-(4-nitrophenyl)nicotinaldehyde

Comparison: Compared to its analogs, 2-Chloro-5-(4-fluorophenyl)nicotinaldehyde is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it potentially more effective in certain applications.

Properties

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7ClFNO/c13-12-10(7-16)5-9(6-15-12)8-1-3-11(14)4-2-8/h1-7H

InChI Key

MSBLKJVIFSOSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C=O)F

Origin of Product

United States

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